N'-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide N'-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 1058475-62-9
VCID: VC11928916
InChI: InChI=1S/C22H23N3O2S/c1-15-13-18(16-7-2-3-8-17(16)24-15)25-21(27)20(26)23-14-22(10-4-5-11-22)19-9-6-12-28-19/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,23,26)(H,24,25,27)
SMILES: CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3(CCCC3)C4=CC=CS4
Molecular Formula: C22H23N3O2S
Molecular Weight: 393.5 g/mol

N'-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

CAS No.: 1058475-62-9

Cat. No.: VC11928916

Molecular Formula: C22H23N3O2S

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

N'-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide - 1058475-62-9

Specification

CAS No. 1058475-62-9
Molecular Formula C22H23N3O2S
Molecular Weight 393.5 g/mol
IUPAC Name N'-(2-methylquinolin-4-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide
Standard InChI InChI=1S/C22H23N3O2S/c1-15-13-18(16-7-2-3-8-17(16)24-15)25-21(27)20(26)23-14-22(10-4-5-11-22)19-9-6-12-28-19/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,23,26)(H,24,25,27)
Standard InChI Key ATVRWVIPJOCXBA-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3(CCCC3)C4=CC=CS4
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3(CCCC3)C4=CC=CS4

Introduction

Structural Overview

The compound consists of the following structural features:

  • Quinoline Core: The presence of a 2-methylquinolin-4-yl group suggests aromaticity and potential biological activity, as quinoline derivatives are known for their pharmacological relevance.

  • Cyclopentyl-Thiophene Substituent: The cyclopentyl group attached to a thiophene ring provides steric bulk and electronic diversity, which may influence binding interactions in biological systems.

  • Ethanediamide Backbone: The diamide functional group serves as a linker, contributing to hydrogen bonding and solubility properties.

Molecular Formula

The molecular formula can be deduced as C20H24N3O2SC_{20}H_{24}N_3O_2S, based on the described substituents.

Synthesis Pathway

Synthesizing this compound would involve multi-step organic reactions. A plausible pathway includes:

  • Formation of the Quinoline Derivative: Starting with 2-methylquinoline, functionalization at the 4-position (e.g., bromination followed by amination) creates the quinolin-4-yl amine intermediate.

  • Cyclopentyl-Thiophene Introduction: Thiophene derivatives can be functionalized via Friedel-Crafts acylation or alkylation to introduce a cyclopentyl group.

  • Amide Coupling: The ethanediamide backbone is introduced via coupling reagents like carbodiimides (e.g., DCC or EDC) to link the quinoline derivative with the thiophene-cyclopentyl moiety.

Biological Activity

Quinoline derivatives are widely studied for their:

  • Anticancer Properties: Many quinoline-based compounds exhibit cytotoxicity against cancer cell lines by targeting DNA or enzymes like topoisomerases.

  • Antimicrobial Activity: The thiophene moiety may enhance antibacterial or antifungal properties due to its sulfur-containing heterocyclic structure.

Drug Development

The combination of quinoline and thiophene motifs suggests potential as:

  • Enzyme inhibitors (e.g., kinase inhibitors).

  • Antiviral agents targeting specific protein-ligand interactions.

Material Science

The compound's aromatic and heterocyclic features may make it suitable for optoelectronic applications, such as organic semiconductors or dyes.

Analytical Characterization

To confirm the structure and purity of this compound, the following analytical techniques are essential:

TechniquePurpose
NMR SpectroscopyDetermines chemical shifts for protons (1H^1H) and carbons (13C^13C).
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
IR SpectroscopyIdentifies functional groups (e.g., amides, aromatic rings).
X-ray CrystallographyProvides detailed three-dimensional molecular structure.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesReported Activity
2-Methylquinolin-4-one derivatives Quinoline core with oxygen substitutionAnticancer, antimicrobial
Thiophene-based carboxamides Thiophene ring with amide linkageAntioxidant, antibacterial
N-(Cyclopentyl)-quinoxaline derivatives Cyclopentyl group on quinoxalineAntiproliferative

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator